![molecular formula C18H20N4O2S3 B3312271 3-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine CAS No. 946305-39-1](/img/structure/B3312271.png)
3-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
Overview
Description
3-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a chemical compound that has been a subject of scientific research due to its potential application in various fields. This compound belongs to the class of pyridazine derivatives that possess various pharmacological properties.
Mechanism of Action
The mechanism of action of 3-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is not fully understood. However, studies have shown that this compound inhibits the proliferation of cancer cells by inducing apoptosis, which is a programmed cell death process. It has also been suggested that this compound inhibits the activity of various enzymes and proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound possesses various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, this compound has been shown to possess antiviral, antifungal, and antibacterial properties.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 3-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine in lab experiments is its potent anticancer activity. This compound has been shown to inhibit the growth and proliferation of various cancer cells, making it a potential chemotherapeutic agent. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 3-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine. One of the directions is to study the mechanism of action of this compound to gain a better understanding of its pharmacological properties. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for its potential use as a chemotherapeutic agent. Another direction is to study the potential of this compound as an antiviral, antifungal, and antibacterial agent. Finally, further research is needed to improve the solubility of this compound in water to facilitate its use in various experiments.
Scientific Research Applications
3-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine has been a subject of scientific research due to its potential application in various fields. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its pharmacological properties. Studies have shown that this compound possesses potent anticancer activity and has the potential to be used as a chemotherapeutic agent. Additionally, this compound has been studied for its antiviral, antifungal, and antibacterial properties.
properties
IUPAC Name |
3-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-6-thiophen-2-ylpyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S3/c1-2-14-5-8-18(26-14)27(23,24)22-11-9-21(10-12-22)17-7-6-15(19-20-17)16-4-3-13-25-16/h3-8,13H,2,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSMOWQYEXQVJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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